![molecular formula C13H20F3NO4 B2840555 ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate CAS No. 1396873-86-1](/img/structure/B2840555.png)
ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate
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Description
The compound is a derivative of butanoic acid, with an ethyl ester group, a ketone group at the 4-position, and a complex amine group also at the 4-position. The amine group contains a tetrahydro-2H-pyran ring and a trifluoroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydropyran ring and the trifluoroethyl group. The tetrahydropyran ring is a six-membered ring containing one oxygen atom, and the trifluoroethyl group contains a carbon atom bonded to three fluorine atoms and one hydrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid. The ketone group could undergo reactions such as reduction to form the corresponding alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the tetrahydropyran ring and the trifluoroethyl group could influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has led to the development of novel synthetic routes and the exploration of chemical properties of related compounds. For instance, studies have described the synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate (PFPAT) as a catalyst, showcasing a method that offers high yields, cleaner reactions, and greener conditions (Ghashang, Mansoor, & Aswin, 2013). Such methodologies highlight the potential for creating complex molecules with potential applications in various fields of chemistry and pharmacology.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of synthesized compounds. For example, the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and their evaluation for in vitro antimicrobial activity against different bacterial and fungal strains demonstrates the potential of these compounds in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Materials Science
In the field of materials science, derivatives of the compound have been explored for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research has shown that certain derivatives exhibit rectification behavior and photovoltaic properties under illumination, indicating their utility in the development of photodiodes and potentially impacting renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Advanced Functional Materials
Another fascinating application involves the use of photolabile protecting groups for the optical gating of nanofluidic devices. This approach allows for the UV-light-triggered permselective transport of ionic species through synthetic ion channels, demonstrating the compound's relevance in the development of light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
properties
IUPAC Name |
ethyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-2-21-12(19)4-3-11(18)17(9-13(14,15)16)10-5-7-20-8-6-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJVCSQOCGNERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CC(F)(F)F)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate |
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